4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine

Medicinal Chemistry Bioisostere Lead Optimization

4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 385388-85-2; IUPAC: 5-(phenoxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole; molecular formula C₁₄H₁₁N₃O₂; MW 253.26 g/mol) is a heterocyclic screening compound comprising a central 1,2,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and a pyridin-4-yl moiety at position 3. The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a metabolically stable bioisostere of ester and amide functionalities, and has been validated across multiple target classes including GPCRs (GPR40, mGluR5), kinases (EGFR, BRAFᵛ⁶⁰⁰ᴱ), and viral proteases (SARS-CoV-2 PLpro).

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 385388-85-2
Cat. No. B15000612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS385388-85-2
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C14H11N3O2/c1-2-4-12(5-3-1)18-10-13-16-14(17-19-13)11-6-8-15-9-7-11/h1-9H,10H2
InChIKeyJBEDQNGRKTVQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.5 [ug/mL] (The mean of the results at pH 7.4)

4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 385388-85-2): Structural Identity and Compound Class Positioning for Procurement Decisions


4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 385388-85-2; IUPAC: 5-(phenoxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole; molecular formula C₁₄H₁₁N₃O₂; MW 253.26 g/mol) is a heterocyclic screening compound comprising a central 1,2,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and a pyridin-4-yl moiety at position 3 . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, functioning as a metabolically stable bioisostere of ester and amide functionalities, and has been validated across multiple target classes including GPCRs (GPR40, mGluR5), kinases (EGFR, BRAFᵛ⁶⁰⁰ᴱ), and viral proteases (SARS-CoV-2 PLpro) [1][2]. This specific compound is catalogued in commercial screening libraries (InterBioScreen, ChemDiv) as a building block for hit expansion and lead optimization campaigns, though no published bioactivity data specific to this exact compound were identified as of the search date .

Why the 1,2,4-Oxadiazole Regioisomer and 4-Pyridyl Orientation of CAS 385388-85-2 Cannot Be Interchanged with Generic Oxadiazole Alternatives


Oxadiazole regioisomers are not functionally interchangeable bioisosteres. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (logD) compared to their 1,3,4-oxadiazole counterparts, alongside significant differences in metabolic stability, hERG inhibition propensity, and aqueous solubility—all favoring the 1,3,4-isomer [1]. These divergent physicochemical profiles arise from intrinsically different charge distributions and dipole moments between the regioisomers [2]. Furthermore, the position of the pyridyl nitrogen (4-pyridyl in this compound vs. 2-pyridyl or 3-pyridyl in positional isomers) dictates both hydrogen-bonding geometry and metal-coordination capacity, directly impacting target engagement in kinase ATP-binding sites and GPCR orthosteric pockets [3]. Substituting this specific compound with a 1,3,4-oxadiazole analog or a different pyridyl positional isomer would therefore alter the lipophilicity-hydrophilicity balance, change metabolic soft-spot profiles, and potentially abrogate or invert target selectivity—making blind substitution a material risk in hit-to-lead campaigns [1][2].

Quantitative Differentiation Evidence for 4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 385388-85-2) Relative to Closest Analogs and In-Class Candidates


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Differentiation: Lipophilicity and Developability Profile

The 1,2,4-oxadiazole regioisomer (as in CAS 385388-85-2) confers approximately one order of magnitude higher lipophilicity (logD) compared to matched 1,3,4-oxadiazole pairs. In a systematic comparison of matched molecular pairs across the AstraZeneca collection, the 1,3,4-oxadiazole isomer consistently showed ~1 log unit lower logD than its 1,2,4-counterpart [1]. This elevated lipophilicity of the 1,2,4-isomer is also accompanied by differences in metabolic stability and hERG inhibition—parameters that collectively favor the 1,3,4-isomer for oral developability but make the 1,2,4-isomer potentially advantageous for CNS penetration where higher logD is desirable [1][2].

Medicinal Chemistry Bioisostere Lead Optimization Physicochemical Profiling

Phenoxymethyl vs. Phenyl Substitution at Position 5: Hydrogen-Bond Acceptor Capacity and Target Engagement Differentiation

The phenoxymethyl substituent at position 5 of the 1,2,4-oxadiazole core introduces an ether oxygen that increases the hydrogen-bond acceptor (HBA) count to 4, compared to 3 for the closest phenyl-substituted analog 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 22926-71-2) . This additional HBA site can modulate target binding through supplementary polar interactions. BindingDB data for the phenyl analog reveals IC₅₀ = 24,700 nM against Protein skinhead-1 and IC₅₀ = 43,500 nM against Heat shock protein hsp-16.2 in C. elegans assays, providing a quantitative baseline for the scaffold's intrinsic binding capacity in the absence of the phenoxymethyl oxygen [1]. In the GPR40 agonist series, the phenoxymethyl-1,2,4-oxadiazole chemotype achieved best EC₅₀ = 0.058 μM, demonstrating that the phenoxymethyl substitution pattern contributes to high-potency GPCR agonism when paired with appropriate aryl/heteroaryl groups at position 3 [2].

Medicinal Chemistry Structure-Activity Relationship Binding Affinity Hydrogen Bonding

Pyridyl Positional Isomer Differentiation: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Orientation and Impact on Biological Target Engagement

The pyridyl nitrogen position (4-pyridyl in CAS 385388-85-2) is a critical determinant of biological activity. In the SARS-CoV-2 PLpro inhibitor series, the 4-pyridyl-substituted 1,2,4-oxadiazole 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5) displayed balanced dual inhibition with PLpro IC₅₀ = 7.197 μM and spike RBD IC₅₀ = 8.673 μM, with a favorable safety profile (CC₅₀ = 51.78 μM on Wi-38 and CC₅₀ = 45.77 μM on LT-A549 lung cells) [1]. In the EGFR/BRAFᵛ⁶⁰⁰ᴱ dual inhibitor series, heteroaryl pyridine-linked 1,2,4-oxadiazoles with 4-pyridyl orientation achieved potent EGFR inhibition (IC₅₀ = 64–71 nM), surpassing erlotinib (IC₅₀ = 80 nM) [2]. For G-quadruplex binding ligands, the pyridyl-oxadiazole motif was identified as a promising recognition element, with 1,2,4-oxadiazole replacement of 1,3-oxazoles positively affecting binding affinity and introducing unexpected selectivity [3]. The 4-pyridyl isomer positions the nitrogen para to the oxadiazole linkage, creating a linear hydrogen-bond acceptor geometry distinct from the chelating ortho-disposition of the 2-pyridyl isomer.

Medicinal Chemistry Positional Isomerism Kinase Inhibition Antiviral Activity

GPR40 Agonist Chemotype Validation: Phenoxymethyl-1,2,4-Oxadiazole as a Privileged Scaffold for Free Fatty Acid Receptor 1 Activation

The phenoxymethyl-1,2,4-oxadiazole chemotype has been validated as a productive scaffold for GPR40 (FFAR1) agonism. In the hit expansion study by Zahanich et al. (2015), a weakly active screening hit (EC₅₀ = 18 μM) was elaborated using advanced building blocks to yield 1,2,4-oxadiazoles with significantly improved potency, with the best compound achieving EC₅₀ = 0.058 μM—a 310-fold improvement over the initial hit [1]. The lead oxadiazole compound 159a demonstrated EC₅₀ = 0.30 μM with a very good ADME profile including favorable aqueous solubility, plasma protein binding, microsomal stability, and membrane permeability, with no appreciable inhibition of key cytochrome P450 isoforms [1][2]. While the specific compound CAS 385388-85-2 was not individually reported in this study, its core scaffold (phenoxymethyl at position 5, heteroaryl at position 3 of 1,2,4-oxadiazole) directly corresponds to the validated chemotype.

GPCR Agonism GPR40 Diabetes Hit Expansion

Dual EGFR/BRAFᵛ⁶⁰⁰ᴱ Kinase Inhibition: Quantitative Benchmarking of 1,2,4-Oxadiazole-Pyridine Hybrids Against Clinical Standards

Heteroaryl pyridine-linked 1,2,4-oxadiazoles have emerged as potent dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitors. In a 2026 study, compounds 20c and 21c—featuring a 1,2,4-oxadiazole core with pyridine linkage—exhibited EGFR IC₅₀ values of 71 nM and 64 nM, respectively, both surpassing the clinical reference inhibitor erlotinib (IC₅₀ = 80 nM) [1]. This nanomolar potency, achieved with the 1,2,4-oxadiazole-pyridine hybrid scaffold, demonstrates that the oxadiazole-pyridine connectivity present in CAS 385388-85-2 is compatible with high-affinity kinase ATP-site binding. Additionally, compounds in this series showed concomitant BRAFᵛ⁶⁰⁰ᴱ inhibition, with compound IX (a related 1,2,4-oxadiazole/quinazoline-4-one hybrid) achieving EGFR IC₅₀ = 0.11 μM and BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 0.65 μM [2].

Kinase Inhibition EGFR BRAF Cancer Precision Oncology

Validated Application Scenarios for 4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 385388-85-2) Based on Quantitative Differentiation Evidence


Hit Expansion for GPR40 (FFAR1) Agonist Antidiabetic Drug Discovery Programs

CAS 385388-85-2 embodies the validated phenoxymethyl-1,2,4-oxadiazole chemotype that produced GPR40 agonists with EC₅₀ values as low as 0.058–0.30 μM and favorable ADME profiles (good aqueous solubility, membrane permeability, microsomal stability, and no appreciable CYP450 inhibition) [1]. This compound serves as a commercially available building block for hit-to-lead expansion targeting type 2 diabetes through the GPR40 mechanism, for which no first-in-class agent has yet received regulatory approval [1]. The 4-pyridyl substituent at position 3 provides a synthetic handle for further derivatization, while the phenoxymethyl group at position 5 maintains the pharmacophoric element validated in the original GPR40 hit expansion campaign [1].

Kinase-Targeted Oncology: Dual EGFR/BRAFᵛ⁶⁰⁰ᴱ Inhibitor Scaffold Development

The 1,2,4-oxadiazole-pyridine connectivity present in CAS 385388-85-2 has been validated in dual EGFR/BRAFᵛ⁶⁰⁰ᴱ inhibitor programs, with related compounds achieving EGFR IC₅₀ values of 64–71 nM—surpassing the clinical reference erlotinib (IC₅₀ = 80 nM) [2]. The 4-pyridyl orientation provides a linear hydrogen-bond acceptor that engages the kinase hinge region, while the 1,2,4-oxadiazole core contributes metabolic stability (resistance to esterase/amidase hydrolysis compared to ester/amide bioisosteres) [3]. This compound is appropriate for procurement by medicinal chemistry teams pursuing ATP-competitive kinase inhibitor programs where oxadiazole-based hinge binders offer differentiated IP space from quinazoline- and pyrimidine-based inhibitors [2][3].

Antiviral Drug Discovery: SARS-CoV-2 PLpro and Viral Entry Dual Inhibitor Scaffold

The 4-pyridyl-1,2,4-oxadiazole scaffold has demonstrated dual inhibitory activity against SARS-CoV-2 papain-like protease (PLpro IC₅₀ = 7.197 μM) and spike RBD-mediated viral entry (IC₅₀ = 8.673 μM), with acceptable cytotoxicity profiles in lung cell lines (CC₅₀ = 51.78 μM on Wi-38; CC₅₀ = 45.77 μM on LT-A549) and a practical LogP of 3.8 [4]. CAS 385388-85-2 shares the identical 4-pyridyl-1,2,4-oxadiazole core architecture of the lead compound in this series and can serve as a starting scaffold for antiviral hit expansion. Its phenoxymethyl substituent at position 5 offers a vector for modulating pharmacokinetic properties while maintaining the core scaffold's dual-target antiviral mechanism [4].

CNS-Penetrant Lead Optimization Leveraging 1,2,4-Oxadiazole Elevated Lipophilicity

The systematic matched-pair analysis by Boström et al. (2012) established that 1,2,4-oxadiazoles exhibit approximately one order of magnitude higher logD than their 1,3,4-oxadiazole counterparts [3]. For CNS drug discovery programs where elevated lipophilicity correlates with improved blood-brain barrier penetration, the 1,2,4-oxadiazole regioisomer of CAS 385388-85-2 provides a deliberate physicochemical advantage over 1,3,4-oxadiazole alternatives. This differentiation is particularly relevant for programs targeting neurological GPCRs (e.g., mGluR5) or CNS kinases, where scaffold lipophilicity directly impacts free brain concentrations and target engagement [3][5]. Procurement of the 1,2,4-oxadiazole regioisomer over the 1,3,4-analog should be guided by the specific CNS penetration requirements of the target product profile [3].

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